molecular formula C10H9N3O2 B8712413 6-Methyl-3-(1H-pyrazol-1-yl)picolinic acid

6-Methyl-3-(1H-pyrazol-1-yl)picolinic acid

Cat. No.: B8712413
M. Wt: 203.20 g/mol
InChI Key: YXGBLFKJOCJSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-(1H-pyrazol-1-yl)picolinic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-methyl-3-pyrazol-1-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-3-4-8(9(12-7)10(14)15)13-6-2-5-11-13/h2-6H,1H3,(H,14,15)

InChI Key

YXGBLFKJOCJSQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2C=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methyl-3-(1H-pyrazol-1-yl)picolinonitrile (0.60 g, 3.26 mmol) and NaOH (1.37 g, 34.2 mmol) were dissolved in methanol (3 mL) and stirred at reflux overnight. The reaction was cooled to rt, diluted with more methanol (5 mL), and acidified with AcOH to pH 4-5. The solvent was removed in vacuo to obtain the crude which was purified by silica gel chromatography (0˜100% DCM/EtOAc) to yield the title compound as a clear oil (0.62 g, 94%). MS (ESI) 204 (M+H).
Name
6-Methyl-3-(1H-pyrazol-1-yl)picolinonitrile
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate D37 (106 mg) and LiOH (17.53 mg, 0.732 mmol) in THF/water (2:1, 6 ml) was stirred overnight. The mixture was evaporated under reduced pressure; the residue was taken up in water (2 ml) and the pH was adjusted to pH=2 with 1 M HCl solution. The mixture was loaded onto a pre-conditioned C18 column (5 g, eluted with water and then MeOH). The methanol fractions were evaporated under reduced pressure to give the title compound D38 (98 mg) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.53 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

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